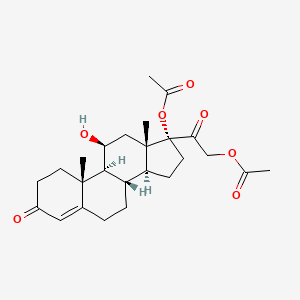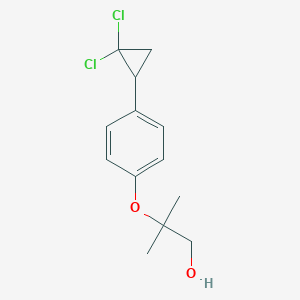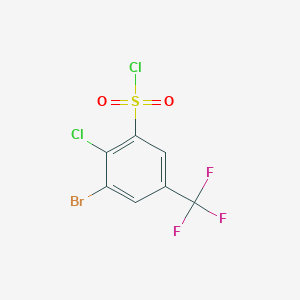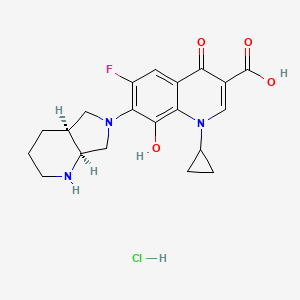
Cortisol 17,21-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cortisol 17,21-diacetate is synthesized through the acetylation of cortisol. The process involves the reaction of cortisol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. For instance, the use of Corynebacterium simplex has been reported to facilitate the hydrolysis of the 11-acetoxy group in corticosteroids, leading to the production of compounds like this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cortisol 17,21-diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones.
Reduction: The ketone groups can be reduced back to hydroxyl groups.
Substitution: Acetate groups can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketonized derivatives of cortisol .
Wissenschaftliche Forschungsanwendungen
Cortisol 17,21-diacetate has a wide range of applications in scientific research:
Wirkmechanismus
Cortisol 17,21-diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
Prednisone: A synthetic corticosteroid that is converted to prednisolone in the liver.
Prednisolone: A more potent derivative of prednisone with enhanced glucocorticoid activity.
Dexamethasone: A highly potent synthetic corticosteroid with minimal mineralocorticoid activity.
Uniqueness: Cortisol 17,21-diacetate is unique due to its specific acetylation at the 17 and 21 positions, which enhances its stability and bioavailability compared to other corticosteroids .
Eigenschaften
Molekularformel |
C25H34O7 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H34O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-20,22,29H,5-10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
CPKKJYZQIKWTKM-WEXULQILSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)


![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)


![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)




